1-Propargyl-1H-benzotriazole
Overview
Description
1-Propargyl-1H-benzotriazole is a trisubstituted, alkylated compound . It has a molecular formula of C9H7N3 and an average mass of 157.172 Da .
Synthesis Analysis
This compound can be synthesized from butyllithium and alkyl chloride . It is also used as a reactant for the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. It is used in the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 302.2±25.0 °C at 760 mmHg, and a flash point of 136.6±23.2 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.59 .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis of Propargylic Amines and Ethers
1-(α-Aminoalkyl)benzotriazoles react with sodium dialkynyldiethylaluminates to create propargylic amines, including unsubstituted N,N-dialkyl propargylamines. This method also produces propargylic ethers in excellent yields through the reaction of α-benzotriazolyl alkyl ethers and sodium dialkynyldiethylaluminate in the presence of zinc iodide. This synthesis approach is significant as it offers a new method for creating these compounds (Ahn et al., 1999).
Preparation of Enediynes, Enynes, and Dienynes
α-(Benzotriazol-1-yl)Propargyl Ethyl Ethers can be used as precursors to synthesize various compounds like enediynes, enynes, and dienynes. This method involves reactions with propargyl, allyl, and alkyl bromides and subsequent eliminations of the benzotriazolyl group, which leads to the formation of these diverse compounds (Katritzky et al., 1996).
Diboron-Mediated N-OH Deoxygenation and Palladium-Catalyzed C-C and C-N Bond Formation
A new method for the synthesis of diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles. This technique presents a mild and broadly applicable approach for accessing a variety of new benzotriazoles, demonstrating its versatility in synthetic chemistry (Gurram et al., 2015).
Environmental and Biological Applications
Biotransformation in Wastewater Treatment
In activated sludge, benzotriazoles undergo aerobic biological degradation. This research identifies major transformation products of benzotriazoles in wastewater effluents, highlighting their environmental relevance and showing the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).
Phototransformation in Aquatic Environments
The study of the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis (CSIA) reveals insights into its degradation in aquatic environments. The results indicate significant pathways involving aromatic hydroxylation and nitrogen elimination, contributing to our understanding of its environmental fate (Wu et al., 2021).
Degradation Using Ultraviolet Activating Persulfate
The degradation efficiency of 1H-benzotriazole with ultraviolet activating persulfate (UV/PS) is evaluated, offering insights into cost-effective and environmentally friendly treatment methods for the removal of benzotriazoles from wastewater. This study highlights the transformation products and potential for detoxification of 1H-benzotriazole using UV/PS (Ye et al., 2018).
Mechanism of Action
Target of Action
It is known to be used as a reactant in the preparation of various compounds .
Mode of Action
It is used as a reactant in various chemical reactions, including the preparation of clarithromycin analogs via click chemistry, Sonogashira coupling, Bronsted superacid-catalyzed reactions, and hydroboration and hydrostannylation reactions .
Result of Action
It is known to be used as a reactant in the synthesis of various compounds .
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives, a group to which 1-Propargyl-1H-benzotriazole belongs, have been found to exhibit a broad spectrum of biological properties . They have been shown to interact with enzymes and receptors in biological systems .
Molecular Mechanism
It has been used as a reactant in Sonogashira coupling and Bronsted superacid-catalyzed reactions , suggesting that it may interact with biomolecules in a similar manner.
Properties
IUPAC Name |
1-prop-2-ynylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIJKQXOOIWWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142321-23-1 | |
Record name | 1-Propargyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Propargyl-1H-benzotriazole enable the synthesis of complex heterocycles?
A: this compound serves as a precursor to triazapentalenes, a class of reactive intermediates. In the presence of a gold(I) catalyst, 1-propargyl-1H-benzotriazoles undergo a 5-endo-dig cyclization to form triazapentalenes. These intermediates can then react with various partners, such as alkynes and nitriles, in a controlled manner to construct diverse heterocyclic systems. For instance, they can react with gold-activated alkynes to form pyrazoles, which can further react with nitriles to yield 2-imidazolyl-1-pyrazolylbenzenes [].
Q2: What role does the gold catalyst play in these reactions?
A: The gold catalyst is essential for several steps in the reaction cascade. It activates the alkyne towards nucleophilic attack by the triazapentalene intermediate []. Following triazole ring-opening, a key α-imino gold carbene complex is formed. This carbene complex can then undergo further reactions, such as formal insertion into carbon-carbon bonds, leading to the formation of indoles [].
Q3: Are there any computational studies that support the proposed reaction mechanisms?
A: Yes, computational analyses have been conducted to elucidate the mechanism of 3H-indole formation via the formal insertion of an α-imino gold carbene complex into a carbon-carbon bond. These studies suggest that the steric bulk of the gold ligand plays a critical role in directing the conformation of the carbene complex, favoring its approach to the reactive site through stabilizing aromatic interactions. Moreover, negative crossover experiments have ruled out a cationic arene migration pathway, further supporting the proposed mechanism [].
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